6-Chloro-4-methylpyridazin-3-amine

Catalog No.
S3313029
CAS No.
64068-00-4
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-methylpyridazin-3-amine

CAS Number

64068-00-4

Product Name

6-Chloro-4-methylpyridazin-3-amine

IUPAC Name

6-chloro-4-methylpyridazin-3-amine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

HSAHCMOZFNSMLH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N)Cl

Canonical SMILES

CC1=CC(=NN=C1N)Cl

6-Chloro-4-methylpyridazin-3-amine is an organic compound with the molecular formula C5H6ClN3C_5H_6ClN_3. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The compound features a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position of the pyridazine ring. This unique structure contributes to its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to substituted derivatives.
  • Oxidation: The methyl group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction: The amino group can undergo reduction to yield various amine derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium amide or thiols in polar aprotic solvents like dimethyl sulfoxide.
  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

  • From Nucleophilic Substitution: Substituted pyridazines with various functional groups.
  • From Oxidation: 6-chloro-4-formylpyridazin-3-amine or 6-chloro-4-carboxypyridazin-3-amine.
  • From Reduction: Derivatives with reduced functional groups.

Research indicates that 6-Chloro-4-methylpyridazin-3-amine exhibits significant biological activity. It has been studied for its effects on protein and fat synthesis, suggesting potential applications in pharmaceuticals. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development .

The synthesis of 6-Chloro-4-methylpyridazin-3-amine typically involves:

  • Chlorination of 4-Methylpyridazine: Using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Amination: The chlorinated intermediate is then reacted with ammonia or an amine source under controlled conditions.

In industrial settings, continuous flow processes might be employed to enhance yield and efficiency by optimizing reaction parameters such as temperature and pressure .

6-Chloro-4-methylpyridazin-3-amine finds applications in:

  • Medicinal Chemistry: As a building block for developing pharmaceuticals.
  • Organic Synthesis: Serving as an intermediate in synthesizing other complex organic molecules.

Its unique functional groups allow for versatile modifications, making it valuable in research and development .

Studies have indicated that 6-Chloro-4-methylpyridazin-3-amine interacts with various biological systems, influencing metabolic pathways related to protein and fat synthesis. These interactions highlight its potential as a therapeutic agent, although further research is required to fully elucidate its mechanisms of action and efficacy in clinical settings .

Several compounds share structural similarities with 6-Chloro-4-methylpyridazin-3-amine. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
6-Chloro-4-methylpyridineLacks amino groupLess reactive in nucleophilic substitution
4-MethylpyridazineLacks chlorine atomDifferent reactivity and applications
6-Chloro-4-methylpyridin-3-olContains hydroxyl group instead of aminoDifferent chemical properties
6-Chloro-N,N-dimethylpyridazin-3-amineDimethyl substitutionAlters reactivity profile
3-Chloro-6-hydrazinylpyridazineContains hydrazine functional groupDifferent biological activity

The presence of both chlorine and amino groups in 6-Chloro-4-methylpyridazin-3-amine imparts distinct reactivity compared to these similar compounds, making it particularly versatile for various synthetic applications .

Cyclocondensation of 1,4-Dicarbonyl Precursors

The most established route to pyridazine derivatives involves cyclocondensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. For 6-chloro-4-methylpyridazin-3-amine, this typically begins with a 4-methyl-1,4-diketone or ketoester. For example, 4-methyl-3-oxobutanoic acid ethyl ester reacts with hydrazine hydrate in ethanol under reflux to form the pyridazine ring. Subsequent chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The amine group at position 3 is introduced either via direct incorporation during cyclization (using ammonia as a nucleophile) or through post-synthetic modification, such as reduction of a nitro intermediate.

A variant of this method employs succinic anhydride derivatives. Heating 4-methylsuccinic anhydride with hydrazine hydrochloride in acetic anhydride yields a 3-hydroxypyridazinone intermediate, which is then converted to the target amine via Hofmann degradation or Curtius rearrangement. While this approach offers moderate yields (60%–75%), it requires stringent temperature control to avoid side reactions such as over-chlorination or ring degradation.

Hydrazine-Mediated Ring Closure with Active Methylene Compounds

Another classical strategy involves coupling arylhydrazones with active methylene compounds. For instance, 3-oxo-2-arylhydrazonopropanals react with cyanoacetic acid or p-nitrophenylacetic acid in acetic anhydride to form pyridazin-3-one intermediates. These intermediates undergo ammonolysis or reductive amination to introduce the amine group. Chlorination is typically performed post-cyclization using N-chlorosuccinimide (NCS) in dichloromethane. This method is notable for its regioselectivity, as the methyl and chlorine substituents are positioned ortho to the amine group due to electronic and steric effects during cyclization.

XLogP3

0.8

Wikipedia

6-Chloro-4-methylpyridazin-3-amine

Dates

Modify: 2023-08-19

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